Plasma Elimination Half-Life: cis-Hydroxy Perhexiline Demonstrates 1.6-Fold Prolonged Systemic Residence Compared with Parent Perhexiline
In a single-dose pharmacokinetic study of eight healthy volunteers administered 300 mg perhexiline maleate (Pexid) orally, the plasma elimination half-life of cis-monohydroxyperhexiline was 19.9 ± 7.7 h (range 10–29 h), compared with 12.4 ± 6.1 h (range 7–23 h) for unchanged perhexiline [1]. This 1.6-fold longer t½ means that accumulation kinetics and washout profiles differ substantially, directly affecting TDM sampling schedules and metabolite-to-parent ratio interpretation.
| Evidence Dimension | Plasma elimination half-life (t½) |
|---|---|
| Target Compound Data | 19.9 ± 7.7 h (range 10–29 h) |
| Comparator Or Baseline | Perhexiline (parent drug): 12.4 ± 6.1 h (range 7–23 h) |
| Quantified Difference | 1.60-fold longer (7.5 h absolute mean increase) |
| Conditions | Single 300 mg oral dose (Pexid) in 8 healthy human volunteers; plasma quantified by HPLC |
Why This Matters
Selecting the parent drug as a surrogate reference standard for metabolite quantification will generate erroneous half-life estimates and compromise TDM dose-adjustment algorithms that rely on the metabolite-to-parent ratio.
- [1] Amoah AG, Gould BJ, Parke DV. Further studies on the pharmacokinetics of perhexiline maleate in humans. Xenobiotica. 1986 Jan;16(1):63-72. PMID: 3946097. View Source
